[((S)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid
Description
[((S)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid is a synthetic organic compound featuring a piperidine ring substituted with acetyl, cyclopropylamino, and acetic acid functional groups. Its molecular formula is C₁₂H₂₀N₂O₃, with a molar mass of 240.3 g/mol (). The (S)-stereochemistry at the piperidine-3-yl position distinguishes it from its enantiomeric (R)-form (CAS 926659-01-0, ).
Properties
IUPAC Name |
2-[[(3S)-1-acetylpiperidin-3-yl]-cyclopropylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-9(15)13-6-2-3-11(7-13)14(8-12(16)17)10-4-5-10/h10-11H,2-8H2,1H3,(H,16,17)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQWQJDWCDQTRX-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)N(CC(=O)O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC[C@@H](C1)N(CC(=O)O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [(S)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid, identified by its CAS number 1353997-71-3, is a synthetic derivative belonging to the class of piperidine compounds. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in medicinal chemistry.
Synthesis
The synthesis of [(S)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid typically involves several key steps:
- Formation of the Piperidine Ring : The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors like 1,5-diaminopentane.
- Introduction of the Cyclopropyl Group : This is achieved via cyclopropanation reactions using reagents such as diazomethane.
- Attachment of the Amino-Acetic Acid Moiety : The final step involves linking the amino-acetic acid component to form the complete structure.
Biological Activity
The biological activity of [(S)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid is significant due to its interaction with various biological targets. Below are some key findings on its pharmacological properties:
Antimicrobial Activity
Research indicates that piperidine derivatives exhibit notable antimicrobial properties. For example, studies have shown that similar compounds demonstrate effective antibacterial activity against both Gram-positive and Gram-negative bacteria. Specific Minimum Inhibitory Concentration (MIC) values for related compounds range from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
The mechanism through which [(S)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid exerts its effects involves binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to alterations in cellular signaling pathways, which may result in therapeutic effects .
Comparative Analysis
To better understand the unique properties of [(S)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid, it is useful to compare it with other similar compounds:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| Piperidine | C5H11N | General CNS effects |
| Cyclopropylglycine | C5H9N | Neuroprotective effects |
| Glycine | C2H5NO2 | Inhibitory neurotransmitter activity |
The distinct combination of functional groups in [(S)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid may confer unique biological activities compared to its analogs.
Case Studies
Several studies have investigated the biological properties of piperidine derivatives, including those structurally similar to [(S)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid:
- Antibacterial Studies : A study published in MDPI reported that certain piperidine derivatives exhibited MIC values ranging from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus, indicating significant antibacterial potential .
- Pharmacodynamics : Another study explored the pharmacokinetic profiles of piperidine-based compounds, revealing that modifications at various positions on the piperidine ring could enhance bioavailability and therapeutic efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations
Cyclopropyl vs. Methyl, Ethyl, and Isopropyl Groups
- [((S)-1-Acetyl-piperidin-3-yl)-methyl-amino]-acetic acid (CAS 1354007-53-6): Replaces the cyclopropyl group with a methyl substituent. Molecular weight: 214.26 g/mol (vs. 240.3 for the cyclopropyl variant) ().
- [(1-Acetyl-piperidin-3-yl)-ethyl-amino]-acetic acid and [(1-Acetyl-piperidin-3-yl)-isopropyl-amino]-acetic acid (): Ethyl and isopropyl substituents introduce larger alkyl groups, increasing hydrophobicity and steric bulk. These modifications could impact metabolic stability and membrane permeability.
Table 1: Substituent Comparison
Ring System Variations: Piperidin vs. Pyrrolidin
- Example: [((R)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid ().
- Pyrrolidin Derivatives: Pyrrolidine (5-membered ring, one nitrogen) introduces higher ring strain and conformational flexibility. Example: [((R)-1-Acetyl-pyrrolidin-3-ylamino)-acetic acid ().
Impact : Piperidine derivatives are often preferred in drug design for their balance of rigidity and metabolic stability compared to pyrrolidine analogs .
Stereochemical Differences: (S)- vs. (R)-Enantiomers
- This compound (): (S)-configuration at the piperidine-3-yl position.
- [((R)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid (CAS 926659-01-0, ): (R)-configuration with identical molecular formula (C₁₂H₂₀N₂O₃) and weight (240.3 g/mol).
Significance : Enantiomers can exhibit divergent biological activities. For instance, one enantiomer may act as an agonist while the other is inactive or antagonistic .
Functional Group Variations: Acetyl vs. Fmoc
Acetyl Group :
Fmoc-Protected Analogs :
Research Implications and Limitations
- Structural-Activity Relationships (SAR) : Cyclopropyl and larger substituents may enhance target selectivity but reduce solubility. Stereochemistry critically influences binding to chiral biological targets .
- Limitations : Direct pharmacological data (e.g., IC₅₀, bioavailability) are absent in the provided evidence. Discontinued status () complicates practical comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
